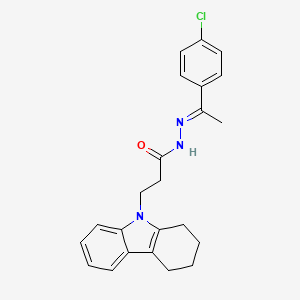
N'-(1-(4-CL-PH)Ethylidene)3(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(1-(4-CL-PH)Ethylidene)3(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide is a chemical compound with the following properties:
Molecular Formula: CHClNO
CAS Number: 518019-65-3
Molecular Weight: 393.92 g/mol
Preparation Methods
Industrial Production:: As of now, there is no established industrial-scale production method for this compound. Researchers primarily synthesize it in the laboratory for specialized studies.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound may undergo oxidation reactions, although specific conditions remain elusive.
Reduction: Reduction reactions could potentially yield different derivatives.
Substitution: Substitution reactions at various positions are plausible.
Reagents: Aldehydes, hydrazine derivatives, and carbazoles.
Conditions: Solvent-based reactions, often under inert atmospheres.
Major Products:: The major products depend on the specific reaction conditions and substituents. Further research is needed to elucidate these products comprehensively.
Scientific Research Applications
Chemistry::
Building Block: Researchers use it as a building block for more complex molecules.
Pharmacophore Design: Its unique structure contributes to drug design studies.
Biological Activity: Investigations into its biological effects are ongoing.
Drug Development: It may serve as a lead compound for drug development.
Material Science:
Mechanism of Action
The precise mechanism of action remains uncertain. researchers speculate that it interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While N’-(1-(4-CL-PH)Ethylidene)3(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide is rare, we can compare it with similar compounds:
N’-[(1Z)-1-(4-methylphenyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide: (CAS No.: 518019-71-1) .
Properties
CAS No. |
518019-65-3 |
|---|---|
Molecular Formula |
C23H24ClN3O |
Molecular Weight |
393.9 g/mol |
IUPAC Name |
N-[(E)-1-(4-chlorophenyl)ethylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide |
InChI |
InChI=1S/C23H24ClN3O/c1-16(17-10-12-18(24)13-11-17)25-26-23(28)14-15-27-21-8-4-2-6-19(21)20-7-3-5-9-22(20)27/h2,4,6,8,10-13H,3,5,7,9,14-15H2,1H3,(H,26,28)/b25-16+ |
InChI Key |
AJPRZQYILJOQGP-PCLIKHOPSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CCN1C2=C(CCCC2)C3=CC=CC=C31)/C4=CC=C(C=C4)Cl |
Canonical SMILES |
CC(=NNC(=O)CCN1C2=C(CCCC2)C3=CC=CC=C31)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















